molecular formula C8H11N3O4 B030142 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone CAS No. 122194-04-1

5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone

Cat. No.: B030142
CAS No.: 122194-04-1
M. Wt: 213.19 g/mol
InChI Key: SNEBIDARLBHUDV-SRQIZXRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone typically involves the azidation of a suitable precursor. One common method involves the reaction of 2,3-O-isopropylidene-D-lyxono-1,4-lactone with sodium azide in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-Amino-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone.

    Oxidation: Oxidized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone primarily involves its conversion to active derivatives, such as deoxyfuconojirimycin. These derivatives inhibit glycosidases by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates . This inhibition can have various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone is unique due to its specific structure and the presence of the azido group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting glycosidases .

Properties

IUPAC Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEBIDARLBHUDV-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595343
Record name (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122194-04-1
Record name (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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